molecular formula C23H17ClN2O4S B2583267 2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902277-96-7

2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2583267
M. Wt: 452.91
InChI Key: GBUKTXYGFVDKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted with a phenylsulfonyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the quinolinone core. The chlorophenylsulfonyl and phenylacetamide groups would likely project out from this plane .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, condensation reactions, and redox reactions .

Scientific Research Applications

Antiviral and Anticancer Properties

  • A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, showing potential as a therapeutic agent for Japanese encephalitis (Joydeep Ghosh et al., 2008).
  • Several sulfonamide derivatives were synthesized and screened for their anticancer activity against breast and colon cancer cell lines, indicating the therapeutic potential of sulfonamide-based compounds in cancer treatment (M. Ghorab et al., 2015).

Antimicrobial and Anti-Inflammatory Effects

  • New quinazoline derivatives were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains, suggesting their use as antimicrobial agents (N. Desai et al., 2007).
  • Substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives were evaluated for their ability to inhibit human heart chymase, which is significant for developing anti-inflammatory agents (H. Fukami et al., 2000).

Enhanced Anticancer Activities through Hybrid Pharmacophore Approach

  • A study on 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach revealed enhanced anticancer activities, suggesting a method to improve the efficacy of anticancer agents (V. Solomon et al., 2019).

Photosensitized Oxidation Studies

  • Research into the photosensitized oxidation of alkyl phenyl sulfoxides indicated potential applications in understanding chemical reaction mechanisms and developing new chemical processes (E. Baciocchi et al., 2008).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4S/c24-16-10-12-18(13-11-16)31(29,30)21-14-26(20-9-5-4-8-19(20)23(21)28)15-22(27)25-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUKTXYGFVDKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

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